2,6-Dichloro-4-iodophenol
Overview
Description
Synthesis Analysis
The synthesis of related halogenated phenol compounds involves various chemical reactions. For instance, the synthesis of a manganese(II) complex derived from 2,6-diformyl-4-methylphenol is achieved by reacting with 1,3-bis(3-aminopropyl)tetramethyldisiloxane and MnCl2 in methanol . Another example is the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine from 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol, which demonstrates the use of halogenated phenols in forming complex molecules . These examples suggest that halogenated phenols can be key intermediates in the synthesis of more complex structures.
Molecular Structure Analysis
The molecular structure of halogenated phenols can be determined using various spectroscopic techniques. For example, the structure of 2,6-dibromophenol was confirmed using ultraviolet, infrared, and nuclear magnetic resonance spectra, mass spectrometry analysis, and melting-point data . Similarly, the structure of a Schiff base derived from a halogenated phenol was elucidated using single crystal X-ray diffraction and spectroscopic methods . These studies highlight the importance of spectroscopic techniques in analyzing the molecular structure of halogenated phenols.
Chemical Reactions Analysis
Halogenated phenols can participate in various chemical reactions. For instance, they can form adducts with other molecules, as seen in the case of 2,6-dichloro-4-nitrophenol forming hydrogen-bonded adducts with 3,4-dimethylpyridine . They can also be involved in the formation of ionic adducts, as demonstrated by the reaction of 2,6-dichloro-4-nitrophenol with 4-formylpyridine . These reactions can lead to the formation of complex structures with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated phenols can be quite diverse. For example, the presence of halogen atoms can significantly affect the melting point, as indicated by the isolation of 2,6-dibromophenol . The electronic properties, such as the ability to form hydrogen bonds and participate in iodo-nitro interactions, are also influenced by the halogen substituents, as seen in the structures of various diiodo-nitrophenol compounds . These properties are crucial for understanding the behavior of halogenated phenols in different environments and their potential applications.
Scientific Research Applications
Transformation and Disinfection Byproducts
2,6-Dichloro-4-iodophenol is involved in the transformation of aromatic iodinated disinfection byproducts (DBPs) in water treatment processes. Studies have demonstrated its role in the formation of highly toxic DBPs like 2,4,6-triiodophenol and 2,6-diiodo-4-nitrophenol in the presence of monochloramine. These findings are critical for understanding the pathways and reducing the formation of toxic DBPs in water treatment (Gong et al., 2017).
Organic Synthesis
In the field of organic synthesis, 2,6-Dichloro-4-iodophenol serves as a precursor in the synthesis of complex organic compounds. It has been utilized in the preparation of recyclable “iodoarene” reagents for the α-tosyloxylation of enolizable ketones, showcasing its value in synthetic chemistry for facilitating the generation of hypervalent iodine(III) species (Thorat et al., 2014).
Environmental Impact and Degradation
Research has explored the environmental degradation and toxicological impacts of chlorinated nitrophenols, including those structurally related to 2,6-Dichloro-4-iodophenol. For example, the degradation kinetics and molecular mechanism of microbial strains capable of decomposing chlorinated nitroaromatic pollutants have been studied, providing insights into bioremediation strategies for contaminants similar in structure to 2,6-Dichloro-4-iodophenol (Min et al., 2019).
Electrosynthesis Applications
The electrosynthesis of related compounds, such as 2,6-dichloro-4-aminophenol from 2,6-dichloro-4-nitrophenol, demonstrates the utility of electrochemical methods in the modification and functionalization of chloroiodophenols. This research highlights the potential for applying electrosynthesis techniques in the production of derivatives of 2,6-Dichloro-4-iodophenol for various industrial and research purposes (Dong-fan, 2015).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
2,6-dichloro-4-iodophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2IO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGWECICLKWOIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403711 | |
Record name | 2,6-dichloro-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34074-22-1 | |
Record name | 2,6-dichloro-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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